5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole
Description
Properties
CAS No. |
51250-75-0 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO2/c1-12-3-5-13(6-4-12)16-11-17(20-18-16)14-7-9-15(19-2)10-8-14/h3-10,17H,11H2,1-2H3 |
InChI Key |
HCBZXRTVCJMVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole typically involves the cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and solvents may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and tolyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(p-tolyl)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Halogenated derivatives (e.g., pyroxasulfone) exhibit increased lipophilicity, favoring agrochemical applications .
Structural and Crystallographic Insights
Conformational Analysis :
- Crystal structures of related compounds (e.g., benzofuran derivatives) reveal dihedral angles between the isoxazoline ring and aromatic substituents (e.g., 87.19° for benzofuran vs. 15.51° for p-tolyl) . These angles influence molecular planarity and packing.
- Hydrogen bonding (e.g., O–H⋯N interactions) stabilizes crystal lattices and may correlate with solubility .
Puckering Parameters :
Q & A
Q. What are the optimal synthetic routes for 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole?
Methodological Answer: The synthesis typically involves cyclization reactions using precursors like amidoximes and carboxylic acids under controlled conditions. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) or ethanol are preferred to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Triethylamine or acetic anhydride can accelerate cyclization, while InCl₃ has been used in analogous heterocycle syntheses to improve yields .
- Temperature Control : Reactions are often conducted at reflux (e.g., 80–100°C) to drive cyclization without decomposition. Post-reaction purification via recrystallization (methanol/water mixtures) ensures high purity .
Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the dihydro-oxazole ring geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonding) . Disorder in crystal structures, if present, should be modeled using split positions (occupancy ratios ~0.6:0.4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer: Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from disorder or thermal motion. Strategies include:
- Disorder Modeling : Refine split positions for disordered atoms with occupancy factors derived from diffraction data (e.g., 0.634:0.366 ratio observed in related structures) .
- Validation Tools : Use checkCIF/PLATON to identify outliers in geometric parameters. Compare with analogous structures (e.g., 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole) to benchmark expected values .
- Low-Temperature Data Collection : Conduct experiments at 100 K to minimize thermal motion artifacts and improve resolution .
Q. How to design experiments to study structure-activity relationships (SAR) for pharmacological applications?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituent modifications (e.g., replacing methoxy with halogens or varying methyl groups). Assess bioactivity changes using assays like enzyme inhibition or cytotoxicity .
- Solubility Optimization : Introduce polar groups (e.g., hydroxyl, amino) to enhance aqueous solubility while retaining the oxazole core. LogP calculations and HPLC retention times can guide modifications .
- Computational Modeling : Perform docking studies to predict binding affinities toward target proteins (e.g., kinases). Compare with experimental IC₅₀ values to validate SAR hypotheses .
Q. What strategies are recommended for systematic literature reviews on this compound?
Methodological Answer:
-
Database Search : Use SciFinder, PubMed, and Web of Science with keywords: "dihydroisoxazole synthesis," "oxazole derivatives," and "crystallographic analysis." Exclude non-peer-reviewed sources .
05 文献检索Literature search for meta-analysis02:58
-
Inclusion Criteria : Prioritize studies with full experimental details (e.g., synthetic protocols, spectral data). Use reference management tools (e.g., Zotero) to track citations .
-
Contradiction Analysis : Tabulate conflicting data (e.g., reaction yields, spectral peaks) and cross-validate with primary sources. Contact authors for raw data if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

